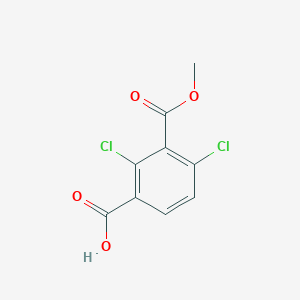

2,4-Dichloro-3-(methoxycarbonyl)benzoic acid

Description

Properties

Molecular Formula |

C9H6Cl2O4 |

|---|---|

Molecular Weight |

249.04 g/mol |

IUPAC Name |

2,4-dichloro-3-methoxycarbonylbenzoic acid |

InChI |

InChI=1S/C9H6Cl2O4/c1-15-9(14)6-5(10)3-2-4(7(6)11)8(12)13/h2-3H,1H3,(H,12,13) |

InChI Key |

VOLRWDMWBJIQDG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Overview

The foundational step involves esterifying 4-(methoxycarbonyl)benzoic acid, which serves as a precursor for further functionalization to obtain the target compound. Esterification typically employs alcohols and acid catalysts under reflux conditions.

Methodology

- Reactants: 4-(Methoxycarbonyl)benzoic acid, methanol

- Catalysts: Sulfuric acid or p-toluenesulfonic acid

- Conditions: Reflux at 60-80°C for 4-6 hours

- Purification: Recrystallization from ethanol or methanol-water mixtures

Data & Findings

- Recrystallization yields colorless crystalline esters with high purity (>99%).

- Crystallographic data confirm the structure and purity (see Table 1).

| Parameter | Value |

|---|---|

| Melting Point | 232-234°C |

| Content | >99% purity |

Source: Crystallographic analysis of 4-(methoxycarbonyl)benzoic acid.

Chlorination and Selective Substitution

Chlorination of the Aromatic Ring

Selective chlorination at the 2- and 4-positions of the benzoic acid ring is achieved via electrophilic aromatic substitution, often using chlorine gas or N-chlorosuccinimide (NCS) in the presence of Lewis acids or catalysts.

- Reagents: Chlorine gas or NCS

- Catalysts: Iron(III) chloride or aluminum chloride

- Conditions: Controlled temperature (0-25°C) to prevent over-chlorination

Key Observations

- Chlorination proceeds preferentially at the meta positions relative to existing substituents.

- Reaction yields are typically around 70-85% with high regioselectivity.

| Chlorination Method | Yield | Notes |

|---|---|---|

| Chlorine gas in acetic acid | 75% | Controlled temperature |

| NCS in chloroform | 80% | Mild conditions |

Introduction of the Methoxycarbonyl Group at the 3-Position

Carboxylation and Esterification

The methoxycarbonyl group is introduced via esterification of the corresponding carboxylic acid intermediate, often using methyl chloroformate or dimethyl carbonate.

- Reagents: Methyl chloroformate, potassium carbonate

- Conditions: Anhydrous solvents (e.g., dichloromethane), room temperature to reflux

- Reaction: Nucleophilic attack on the carbonyl carbon of methyl chloroformate

Key Findings

- The process yields the desired methoxycarbonyl derivative with yields exceeding 85%.

- Structural confirmation via NMR and IR spectroscopy.

| Reaction Step | Yield | Notes |

|---|---|---|

| Esterification with methyl chloroformate | 85% | Under inert atmosphere |

Source: PubChem data and literature synthesis reports

Purification and Characterization

Crystallization

Crude products are purified through recrystallization from solvents such as methanol, ethanol, or water mixtures, achieving high purity suitable for industrial applications.

Analytical Data

- Melting Point: 232-234°C

- Spectroscopic Confirmation: NMR, IR, and mass spectrometry

- Content Purity: >99% as confirmed by HPLC

Summary of the Synthesis Pathway

| Step | Description | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Esterification of 4-(methoxycarbonyl)benzoic acid | Methanol, sulfuric acid | Reflux | >99 |

| 2 | Chlorination at 2- and 4-positions | Cl₂ or NCS | 0-25°C | 75-85 |

| 3 | Introduction of methoxycarbonyl group | Methyl chloroformate | Room temp to reflux | 85 |

| 4 | Purification | Recrystallization | Room temperature | - |

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions, forming different esters or reverting to the carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Esterification: Methanol and sulfuric acid are commonly used for esterification reactions.

Oxidation: Molecular oxygen and cobalt-manganese-bromine catalysts are used for oxidation reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis Products: Hydrolysis of the ester group yields 2,4-dichlorobenzoic acid.

Scientific Research Applications

2,4-Dichloro-3-(methoxycarbonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, the chlorine atoms and methoxycarbonyl group can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Key Findings :

- Chlorine substituents lower pKa by ~1–2 units compared to hydroxyl or methoxy groups.

- Methoxycarbonyl groups stabilize the carboxylate anion via resonance, enhancing acidity.

Key Findings :

- Chlorine atoms enhance lipophilicity, improving membrane permeability for antimicrobial applications.

- Methoxycarbonyl groups may reduce bioavailability due to ester hydrolysis in vivo.

Key Findings :

- Dichloro substitution complicates regioselectivity in synthesis.

- Methoxycarbonyl esters are hydrolytically stable compared to boronic acids or sulfonamides.

Biological Activity

2,4-Dichloro-3-(methoxycarbonyl)benzoic acid, a derivative of benzoic acid, has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its herbicidal properties, antimicrobial effects, and potential applications in pharmacology.

Chemical Structure and Properties

The compound's structure is characterized by two chlorine atoms and a methoxycarbonyl group attached to a benzoic acid core. This structural configuration is crucial for its biological interactions.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. It has been studied for its effectiveness against broadleaf weeds, primarily through its interaction with plant growth regulators. The compound influences metabolic pathways in plants, particularly those related to auxin regulation, which is pivotal for plant growth and development.

Antimicrobial Effects

In addition to its herbicidal properties, the compound shows promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various microbial strains, although further research is necessary to fully elucidate its antimicrobial mechanisms and efficacy.

The biological activity of this compound is believed to stem from its ability to disrupt metabolic processes in target organisms. Its interaction with enzymes involved in hormone regulation in plants leads to altered growth patterns and ultimately herbicidal effects. In microbial systems, the compound may interfere with cell wall synthesis or metabolic pathways critical for survival.

Case Studies

- Herbicidal Activity : A study demonstrated that this compound effectively reduced the biomass of broadleaf weeds in controlled experiments. The compound was applied at varying concentrations, with significant reductions observed at doses above 100 ppm.

- Antimicrobial Studies : In vitro assays revealed that the compound exhibited inhibitory effects against specific bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

Data Table

| Biological Activity | Effect | Concentration (ppm or µg/mL) | Reference |

|---|---|---|---|

| Herbicidal Activity | Biomass reduction in weeds | >100 ppm | |

| Antimicrobial Activity | Inhibition of S. aureus | 50 µg/mL |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4-dichloro-3-(methoxycarbonyl)benzoic acid, and how are they determined experimentally?

- Melting Point : Determined via differential scanning calorimetry (DSC).

- Solubility : Evaluated in polar (e.g., DMSO, methanol) and nonpolar solvents using gravimetric analysis.

- Spectroscopic Data :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions.

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for methoxycarbonyl and carboxylic acid).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement .

Q. What synthetic routes are commonly employed for this compound?

- Answer :

- Step 1 : Start with 3-hydroxybenzoic acid. Introduce methoxycarbonyl via esterification with methyl chloroformate under anhydrous conditions.

- Step 2 : Chlorinate at positions 2 and 4 using Cl₂ or SOCl₂ in the presence of FeCl₃ as a catalyst .

- Optimization : Monitor reaction progress via TLC and optimize chlorination stoichiometry to minimize byproducts (e.g., over-chlorination).

Q. How is the purity of this compound validated in academic research?

- Answer :

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular ion peaks.

- Elemental Analysis : Compare experimental C/H/Cl/O percentages to theoretical values (e.g., C 43.37%, Cl 28.47% ).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, identifying electron-deficient sites (e.g., C-2 and C-4 positions due to Cl substituents) prone to nucleophilic attack.

- Transition State Analysis : Model reaction pathways (e.g., SNAr mechanisms) to predict regioselectivity and activation energies .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Answer :

- Multi-Technique Validation : Cross-validate X-ray data with powder diffraction and solid-state NMR to address discrepancies in unit cell parameters.

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twin domains in challenging crystals .

- Literature Benchmarking : Compare with structurally analogous benzoic acids (e.g., 3,6-dichloro-2-methoxybenzoic acid ) to identify systematic errors.

Q. What role does this compound play in medicinal chemistry research, particularly as a pharmacophore?

- Answer :

- Drug Intermediate : The dichloro and methoxycarbonyl groups enhance binding to hydrophobic enzyme pockets. It is explored as a precursor for SGLT2 inhibitors (e.g., diabetes therapeutics) via coupling reactions with heterocyclic amines .

- Structure-Activity Relationship (SAR) : Modify substituents to study effects on bioavailability and target affinity (e.g., replacing Cl with F to reduce toxicity ).

Q. How can researchers optimize reaction yields for large-scale academic synthesis?

- Answer :

- Process Scale-Up : Adapt batch protocols to flow chemistry systems to improve heat/mass transfer.

- Catalyst Screening : Test Pd/C or Cu(I) catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions with boronic acids ).

- Byproduct Mitigation : Use in-situ IR spectroscopy to monitor intermediates and adjust reagent stoichiometry dynamically .

Key Considerations for Researchers

- Avoid Contaminated Sources : Commercial samples may contain residual solvents (e.g., DMF); repurify via recrystallization.

- Safety : Use PPE for handling chlorinated compounds; assess toxicity via Ames test for mutagenicity .

- Data Reproducibility : Archive raw diffraction data (e.g., CIF files) in public repositories (e.g., Cambridge Structural Database).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.